

Cirtuvivint (SM08502): A Technical Guide to Its Discovery and Development

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Compound of Interest		
Compound Name:	Cirtuvivint	
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Introduction: **Cirtuvivint** (formerly SM08502) is a first-in-class, orally active, small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] Developed by Biosplice Therapeutics (formerly Samumed, LLC), it represents a novel therapeutic strategy targeting the intricate machinery of alternative premRNA splicing, a process frequently dysregulated in various cancers.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **Cirtuvivint** for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of **Cirtuvivint** stemmed from foundational discoveries in Wnt pathway modulation and the identification that dysregulation of alternative pre-mRNA splicing is a common mechanistic driver of tumor initiation, progression, and therapy resistance.[1][3] An iterative screening campaign was conducted to identify a potent pan-inhibitor of CDC-like kinases (CLKs), which are known regulators of this splicing process.[3] This campaign led to the identification of SM08502, a molecule optimized for its potent inhibition of the Wnt signaling pathway through the modulation of alternative splicing.[2][4]

Mechanism of Action

Cirtuvivint's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs). [5][6] By inhibiting CLK1-4 and DYRK1-4, **Cirtuvivint** prevents the phosphorylation of SRSFs,

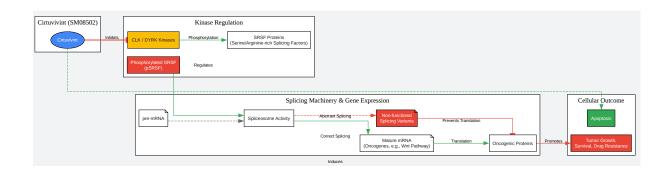




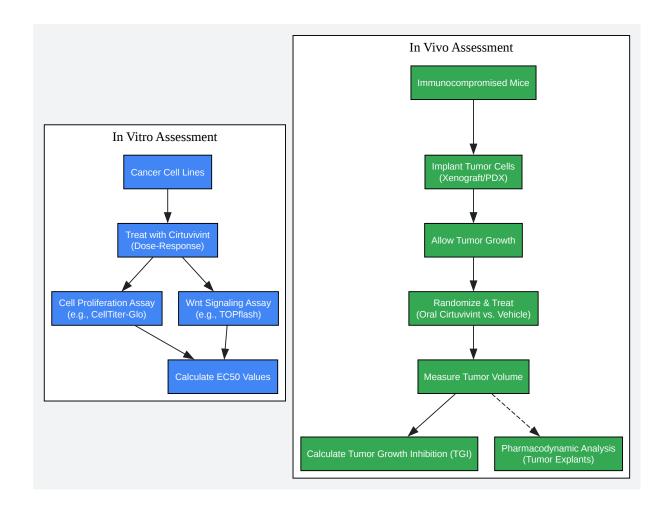


which in turn disrupts spliceosome activity.[6][7][8] This disruption leads to altered pre-mRNA splicing of key oncogenes, particularly those within the Wnt signaling pathway.[1][5] The result is the generation of non-functional splicing variants and the subsequent downregulation of genes critical for cancer cell growth, survival, and drug resistance.[1][6] This novel mechanism allows **Cirtuvivint** to act independently of the β -catenin destruction complex.[9]

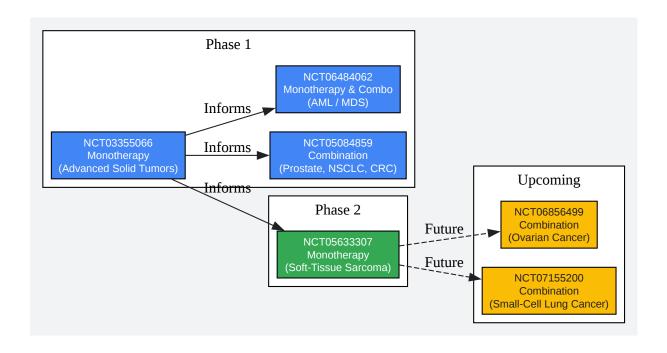












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